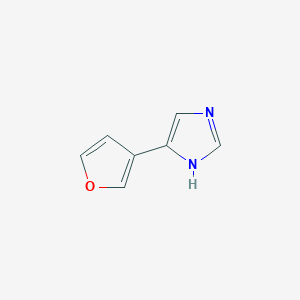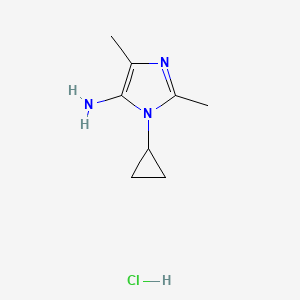![molecular formula C8H14ClN3O2 B13473139 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B13473139.png)
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound known for its unique spirocyclic structure. . This compound’s distinct molecular framework makes it a valuable candidate for various pharmacological studies.
Preparation Methods
The synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with carbonyl compounds under controlled conditions . Industrial production methods often employ high-throughput screening and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxo derivatives, while reduction can lead to amine derivatives .
Scientific Research Applications
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with delta opioid receptors. It binds to the orthosteric site of the receptor, leading to the activation of G-protein signaling pathways . This interaction results in the modulation of pain perception and other physiological responses .
Comparison with Similar Compounds
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can be compared with other similar compounds such as:
SNC80: A well-known delta opioid receptor agonist with a different chemotype.
BW373U86: Another delta opioid receptor agonist with distinct pharmacological properties.
AZD2327: A compound with similar receptor selectivity but different efficacy and safety profiles.
The uniqueness of this compound lies in its specific binding affinity and selectivity for delta opioid receptors, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H14ClN3O2 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-11-7(13)10-6(12)8(11)2-4-9-5-3-8;/h9H,2-5H2,1H3,(H,10,12,13);1H |
InChI Key |
OOTXKKUATIQPGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=O)C12CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


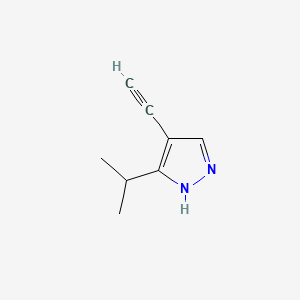
amine](/img/structure/B13473061.png)
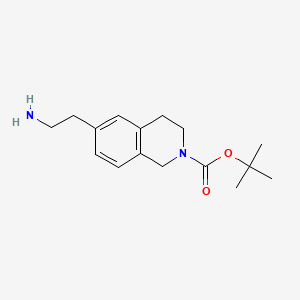
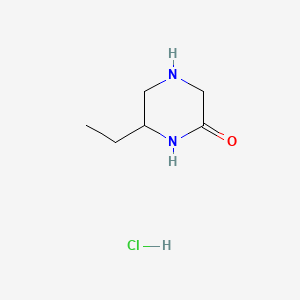
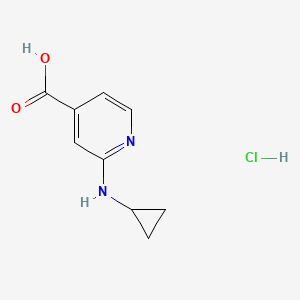
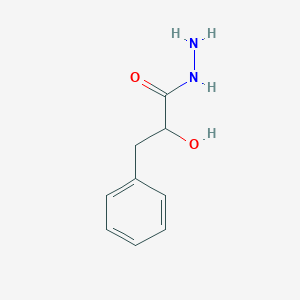
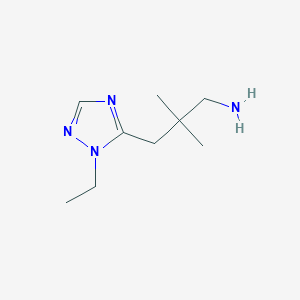
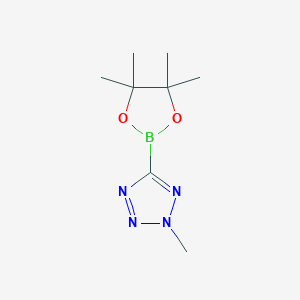
![4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)
![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)
![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13473115.png)
![4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)
